tert-Butyl 2-aminobenzoate, also known as Boc-anthranilic acid, serves as a valuable building block in peptide synthesis. Its significance lies in the presence of the tert-butyl (Boc) protecting group, which safeguards the amine functionality (NH₂) during peptide chain assembly. This protection allows for selective manipulation of other functional groups within the peptide sequence. Once the desired peptide is constructed, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine group essential for peptide function. This controlled approach enables the efficient synthesis of complex peptides with desired functionalities. [Source: Sigma-Aldrich, ]
tert-Butyl 2-aminobenzoate finds application in various organic synthesis reactions beyond peptide chemistry. Its amine group can participate in various substitution and condensation reactions, leading to the formation of diverse organic molecules. Notably, it can undergo a reaction with iodides to form tert-butyl 2-iodobenzoate, a valuable intermediate in organic synthesis. This reaction, while its detailed mechanism remains under investigation, can be catalyzed by acids, bases, or Lewis acids. [Source: Biosynth, ]
Irritant